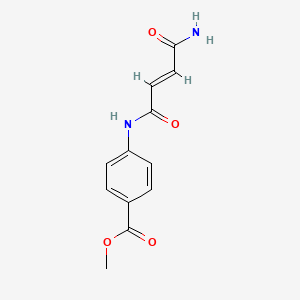

(E)-methyl 4-(4-amino-4-oxobut-2-enamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[(E)-4-amino-4-oxobut-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-18-12(17)8-2-4-9(5-3-8)14-11(16)7-6-10(13)15/h2-7H,1H3,(H2,13,15)(H,14,16)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRIEMUVAZRXEV-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-(4-amino-4-oxobut-2-enamido)benzoate typically involves a multi-step process. One common method starts with the esterification of 4-aminobenzoic acid to form methyl 4-aminobenzoate. This intermediate is then subjected to a condensation reaction with an appropriate amide precursor, such as 4-amino-4-oxobut-2-enoic acid, under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-(4-amino-4-oxobut-2-enamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amide and ester groups to their respective alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or ester carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(E)-methyl 4-(4-amino-4-oxobut-2-enamido)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions due to its amide and ester functionalities.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (E)-methyl 4-(4-amino-4-oxobut-2-enamido)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amide and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-aminobenzoate: A simpler ester derivative with similar reactivity but lacking the amide functionality.

4-Amino-4-oxobut-2-enoic acid: An amide precursor used in the synthesis of the target compound.

N-methyl-4-aminobenzoic acid: Another related compound with different substitution patterns.

Uniqueness

(E)-methyl 4-(4-amino-4-oxobut-2-enamido)benzoate is unique due to the presence of both amide and ester groups in its structure, which allows for a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

(E)-methyl 4-(4-amino-4-oxobut-2-enamido)benzoate is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 234.25 g/mol

- IUPAC Name : this compound

This compound features a benzoate moiety linked to an enamido group, which is significant for its biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties, demonstrating the ability to scavenge free radicals effectively. This activity is crucial in mitigating oxidative stress-related damage in cells, making it a candidate for further research in the context of diseases characterized by oxidative stress.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been studied for its inhibitory effects on xanthine oxidase, an enzyme linked to the production of uric acid and oxidative stress. By inhibiting this enzyme, the compound may help manage conditions like gout and hyperuricemia.

Study on Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results are summarized in Table 1 below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This table illustrates the varying degrees of susceptibility among different bacterial strains, highlighting the compound's potential as an antimicrobial agent.

Study on Antioxidant Capacity

A study assessing the antioxidant capacity of this compound utilized DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity comparable to standard antioxidants such as ascorbic acid.

The biological activities of this compound are attributed to several mechanisms:

- Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Radical Scavenging : The presence of functional groups capable of donating electrons contributes to its ability to neutralize free radicals.

- Enzyme Interaction : Structural features enable it to bind to active sites on enzymes such as xanthine oxidase, thereby inhibiting their function.

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-methyl 4-(4-amino-4-oxobut-2-enamido)benzoate?

The synthesis typically involves coupling a benzoate ester precursor with a functionalized enamide group. Key steps include:

- Amidation : Reacting methyl 4-aminobenzoate with (E)-4-amino-4-oxobut-2-enoic acid using coupling agents like EDC/HOBt to form the enamide linkage.

- Stereochemical control : Ensuring the (E)-configuration via reaction conditions (e.g., inert atmosphere, temperature control) to prevent isomerization.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can the structure of this compound be validated experimentally?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the (E)-configuration and hydrogen-bonding networks. ORTEP-III can generate thermal ellipsoid diagrams for visualizing molecular geometry .

- Spectroscopy : H/C NMR to confirm the enamide proton coupling ( for trans configuration) and IR spectroscopy to verify carbonyl stretches (amide I band at ~1650 cm) .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Enzyme inhibition : Test against kinases or proteases using fluorometric or colorimetric assays (e.g., ADP-Glo™ Kinase Assay).

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC calculations .

Advanced Research Questions

Q. How can reaction intermediates and byproducts be characterized during synthesis?

- LC-MS/MS : Monitor reaction progress and identify intermediates (e.g., hydrolyzed esters or cis-isomers).

- Isolation via preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) for challenging separations .

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Analog synthesis : Modify substituents (e.g., replacing the methyl ester with ethyl or substituting the amide with sulfonamide) and compare bioactivity.

- Computational docking : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding modes with target proteins .

Q. How should contradictory data in biological assays be analyzed?

- Assay validation : Confirm results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Solubility checks : Measure solubility in assay buffers (e.g., DMSO/PBS mixtures) to rule out false negatives due to precipitation .

Q. What strategies ensure stability during storage and handling?

- Stability studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the ester group .

Q. How is enantiomeric purity assessed if chiral centers are introduced?

Q. What computational tools model its interactions with biological targets?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., dipole moments, frontier orbitals).

- Molecular dynamics : Simulate binding to receptors (e.g., G-protein-coupled receptors) using GROMACS or AMBER .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.